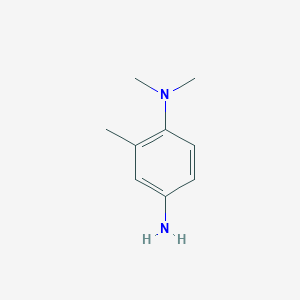

N1,N1,2-Trimethylbenzene-1,4-diamine

説明

“N1,N1,2-Trimethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C9H14N2 . It is a derivative of benzene, where two of the hydrogen atoms in the benzene ring are replaced by amine groups (NH2), and three of the hydrogen atoms are replaced by methyl groups (CH3) .

Synthesis Analysis

While specific synthesis methods for “N1,N1,2-Trimethylbenzene-1,4-diamine” were not found in the search results, it is mentioned that it is a valuable intermediate in the synthesis of various organic compounds. Its presence of two amine groups makes it a versatile building block for the construction of complex molecules.Molecular Structure Analysis

The molecular structure of “N1,N1,2-Trimethylbenzene-1,4-diamine” consists of a benzene ring with two amine groups and three methyl groups attached . The InChI code for this compound is 1S/C9H14N2/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,10H2,1-3H3 .Physical And Chemical Properties Analysis

“N1,N1,2-Trimethylbenzene-1,4-diamine” has a molecular weight of 150.22 . It is a liquid at room temperature . The melting point of this compound is between 45-46 degrees Celsius .科学的研究の応用

Hydration Inhibition in Drilling Fluids

N1,N1,2-trimethylbenzene-1,4-diamine (NETS) serves as a low-molecular-weight clay-swelling inhibitor. It is widely used in drilling fluids to prevent clay swelling. Molecular dynamics simulations have revealed its adsorption mechanism on montmorillonite surfaces, providing insights for designing effective inhibitors .

Synthetic Organic Chemistry

While 1,2-diamines are well-studied, 1,3-diamines like NETS have received less attention. However, they can serve as valuable building blocks in synthetic organic chemistry. Efforts to develop effective synthetic approaches for 1,3-diamines are ongoing .

Catalysis and Ligand Design

1,3-Diamines can be used as ligands in coordination chemistry and catalysis. Their chelating properties make them useful for stabilizing metal complexes and facilitating various reactions. Researchers explore their potential in asymmetric synthesis and transition metal-catalyzed transformations .

Hydrate Inhibition in Oil and Gas Industry

NETS, due to its structure, may also find applications in inhibiting gas hydrate formation. Understanding its interaction with hydrate interfaces could lead to improved strategies for preventing hydrate blockages in pipelines and wells .

Materials Science and Optoelectronics

1,3-Diamines contribute to the synthesis of optoelectronic materials. For instance, 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI) is an electronic material used in OLEDs. NETS-related derivatives might offer similar properties .

Biological and Medicinal Chemistry

Although specific studies on NETS in this context are scarce, its structural features suggest potential bioactivity. Researchers could explore its interactions with biological targets, such as enzymes or receptors, for drug discovery .

Safety and Hazards

The safety information for “N1,N1,2-Trimethylbenzene-1,4-diamine” indicates that it is classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

特性

IUPAC Name |

1-N,1-N,2-trimethylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGFAGAHQPLGOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021899 | |

| Record name | (4-Amino-2-methylphenyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27746-11-8 | |

| Record name | (4-Amino-2-methylphenyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N,1-N,2-trimethylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2659248.png)

![6-(4-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2659250.png)

![4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2659252.png)

![1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(m-tolyl)piperidine-4-carboxamide](/img/structure/B2659255.png)

![methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2659256.png)

![N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2659257.png)

![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2659259.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2659260.png)

![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2659261.png)

![N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659265.png)

![methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2659266.png)

![2-{4-[4-(Dimethylamino)phenyl]buta-1,3-dien-1-yl}-3,3-dimethyl-1-phenyl-3H-indol-1-ium perchlorate](/img/structure/B2659269.png)